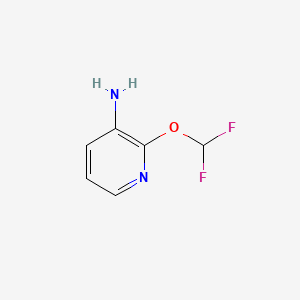

2-(Difluoromethoxy)pyridin-3-amine

Descripción

Contextualization within Fluorinated Pyridine (B92270) Chemistry

The introduction of fluorine atoms into organic molecules, particularly into heterocyclic rings like pyridine, is a well-established strategy in drug discovery. chim.itacs.org Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly alter a molecule's physical, chemical, and biological characteristics. chim.itmdpi.com

Fluorinated pyridines are a critical class of compounds in medicinal chemistry, found in numerous FDA-approved drugs. chim.itrsc.orgmdpi.com The substitution of hydrogen with fluorine can influence a molecule's:

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic breakdown by enzymes in the body. mdpi.commdpi.com

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, potentially increasing the potency of a drug candidate. mdpi.com

Lipophilicity: The addition of fluorine generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can affect its absorption, distribution, and ability to cross cell membranes. mdpi.com

pKa: Fluorine's electron-withdrawing nature can lower the pKa of nearby functional groups, affecting the molecule's charge state at physiological pH and its interaction with biological targets.

2-(Difluoromethoxy)pyridin-3-amine is a member of this important class. The difluoromethoxy group (-OCF2H) attached to the pyridine ring positions it as a subject of interest for researchers looking to fine-tune the properties of new pharmaceutical agents.

Significance of Difluoromethoxy and Aminopyridine Moieties in Organic Synthesis and Medicinal Chemistry

The scientific interest in this compound stems from the proven utility of its two primary components: the difluoromethoxy group and the aminopyridine scaffold.

The Difluoromethoxy (-OCF2H) Group:

The -OCF2H group has emerged as a privileged structural motif in medicinal chemistry. researchgate.net It is often used as a bioisostere , a substituent that mimics the size, shape, and electronic properties of another group while potentially offering improved characteristics. researchgate.netacs.org The difluoromethoxy group is frequently considered a bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH2) groups. researchgate.netacs.org

Key properties imparted by the -OCF2H group include:

Lipophilic Hydrogen Bond Donor: The hydrogen atom in the -OCF2H group can act as a weak hydrogen bond donor, a property not offered by the related trifluoromethoxy (-OCF3) group. acs.org This allows it to mimic the hydrogen-bonding capabilities of groups like -OH or -NH while being more lipophilic. researchgate.netacs.org

Metabolic Stability: Like other fluorinated groups, the difluoromethoxy group enhances metabolic stability. mdpi.comresearchgate.net

Modulation of Physicochemical Properties: It can fine-tune a molecule's lipophilicity and conformation, which are critical for its pharmacokinetic profile. acs.orgnih.gov

The Aminopyridine Scaffold:

Aminopyridines are foundational building blocks in medicinal chemistry and are present in a vast number of biologically active compounds. rsc.orgrsc.orgnih.gov The pyridine ring is a "privileged scaffold," meaning it is a structural framework that can bind to a wide range of biological targets. rsc.org The addition of an amine group provides a key site for further chemical reactions, allowing chemists to use it as a handle to construct larger, more elaborate molecules. rsc.orgnih.gov

The position of the amine group is crucial. In this compound, the 3-amino group allows for the creation of specific isomers that are often necessary for precise drug-receptor interactions. acs.org This scaffold has been used to develop drugs for a wide array of diseases. rsc.orgnih.gov

Research Landscape and Current Challenges in Synthesis and Application

Research on this compound primarily focuses on its use as an intermediate in the synthesis of more complex molecules, particularly for drug discovery programs. researchgate.netnih.gov For instance, a derivative, 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine, was identified as a crucial component in a potent and orally bioavailable corticotropin-releasing factor-1 (CRF1) receptor antagonist, a potential treatment for anxiety. researchgate.netacs.org

Synthesis:

The synthesis of fluorinated pyridines, especially with specific substitution patterns, presents a significant challenge in organic chemistry. rsc.orgchemeurope.comuni-muenster.de The direct and regioselective introduction of a difluoromethyl or difluoromethoxy group onto a pyridine ring is not always straightforward. chemeurope.comdicp.ac.cnresearchgate.net

Common synthetic strategies involve:

Building from a Pre-fluorinated Precursor: Synthesizing the molecule from a starting material that already contains the desired difluoromethoxy group.

Late-Stage Fluorination: Introducing the difluoromethoxy group at a later step in the synthesis. This is often more difficult but provides greater flexibility in molecular design. uni-muenster.de

The synthesis of 2-(Difluoromethoxy)pyridine, a related precursor, can be achieved by reacting 2-hydroxypyridine (B17775) with a difluoromethylating agent. The subsequent introduction of the amine group at the 3-position would complete the synthesis of the target compound.

Current Challenges and Future Directions:

The primary challenge lies in developing efficient, scalable, and regioselective synthetic methods. rsc.orgresearchgate.net While the compound is available commercially from specialty chemical suppliers, new methods that use inexpensive and readily available reagents are highly sought after. uni-muenster.de

Future research will likely continue to explore the incorporation of this compound and its derivatives into novel molecular scaffolds to screen for a wide range of biological activities. ontosight.airesearchgate.net The unique combination of a hydrogen-bond-donating, metabolically stable difluoromethoxy group with the versatile aminopyridine scaffold ensures its continued relevance in the field of medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1214344-58-7 | epa.govaablocks.com |

| Molecular Formula | C₆H₆F₂N₂O | aablocks.com |

| Molecular Weight | 160.12 g/mol | aablocks.com |

| XLogP3 | 1.4 | aablocks.com |

| Hydrogen Bond Donor Count | 1 | aablocks.com |

| Hydrogen Bond Acceptor Count | 5 | aablocks.com |

| Rotatable Bond Count | 2 | aablocks.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(difluoromethoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8)11-5-4(9)2-1-3-10-5/h1-3,6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDLHRLEFAHRPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744611 | |

| Record name | 2-(Difluoromethoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214344-58-7 | |

| Record name | 2-(Difluoromethoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethoxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Difluoromethoxy Pyridin 3 Amine and Analogues

Strategies for Introducing the Difluoromethoxy Group

The introduction of a difluoromethoxy or difluoromethyl group onto a pyridine (B92270) core can be accomplished through several distinct strategies. These include direct C-H functionalization, modification of existing functional groups, or construction of the pyridine ring from fluorinated building blocks. The choice of method often depends on the desired regioselectivity, substrate scope, and tolerance of other functional groups.

While direct difluoromethoxylation methods are evolving, the synthesis of isomeric difluoromethylated analogues is well-established and provides crucial structural variants. These methods rely on the generation of difluoromethyl radicals or related reactive species.

Visible-light photoredox catalysis has emerged as a powerful and mild technique for generating radical species, including the difluoromethyl radical (•CF₂H). rsc.org This strategy offers high functional group compatibility and avoids the harsh conditions often associated with traditional radical generation methods. semanticscholar.org

The general mechanism involves a photocatalyst, such as an iridium or ruthenium complex, which becomes excited upon absorbing visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with a difluoromethyl source, generating the •CF₂H radical. This radical can then add to electron-deficient heterocyclic systems like pyridines. semanticscholar.orgrsc.org

Commonly used difluoromethyl radical precursors in photoredox catalysis include hypervalent iodine reagents, such as [bis(difluoroacetoxy)iodo]benzene, and phosphonium (B103445) salts like PPh₃(CF₂H)₂. researchgate.net The reactions are typically performed under mild, often room temperature, conditions.

Table 1: Examples of Reagents in Photoredox Difluoromethylation

| Catalyst Type | Difluoromethyl Source | Typical Reaction Conditions | Ref. |

|---|---|---|---|

| Iridium-based photocatalyst | Sodium triflinate (CF₃SO₂Na) | Visible light irradiation | rsc.org |

| Ruthenium-based photocatalyst | CF₃SO₂Cl | Household light bulb | semanticscholar.org |

| Organic Dye (e.g., Erythrosin B) | Bis(difluoromethyl) pentacoordinate phosphorane | Visible light, O₂ as oxidant | researchgate.net |

In this approach, a reagent delivers a difluoromethyl group that behaves as an electrophile. While direct C-difluoromethylation via an electrophilic [CF₂H]⁺ synthon is challenging, N-difluoromethylation of pyridines provides a route to N-difluoromethylated pyridinium (B92312) salts. These salts can be important intermediates for further transformations. nih.gov

A notable method involves using readily available and inexpensive ethyl bromodifluoroacetate (BrCF₂COOEt) as the difluoromethylating agent. rsc.orgrsc.org The reaction proceeds via a nucleophilic attack of the pyridine nitrogen onto the electrophilic carbon of the bromodifluoroacetate. This is followed by in-situ hydrolysis and decarboxylation to yield the N-difluoromethylated pyridinium product. This process is typically transition-metal-free. rsc.org

Table 2: Electrophilic N-Difluoromethylation of Pyridines

| Reagent | Proposed Mechanism | Key Features | Ref. |

|---|---|---|---|

| Ethyl bromodifluoroacetate | N-alkylation followed by hydrolysis and decarboxylation | Transition-metal-free; uses inexpensive reagent | rsc.orgrsc.org |

Fluorodesulfurization is a powerful method for converting a carbon-sulfur double bond (C=S) into a difluoromethylene group (CF₂). This strategy is particularly effective for synthesizing difluoroalkyl ethers from thionoesters (R-C(=S)O-R'). nih.gov

The reaction typically employs a fluoride (B91410) source to displace the sulfur atom. Silver(I) fluoride (AgF) has been identified as a mild and effective reagent for this transformation, demonstrating excellent functional group tolerance and complementing other strategies that may require more hazardous reagents. nih.gov This method can be applied to prepare difluoromethoxy compounds by starting with the corresponding O-aryl thionocarbonate. The process is believed to proceed through a difluorooxocarbenium intermediate. researchgate.netnih.gov

Table 3: Fluorodesulfurization of Thionoesters with Silver(I) Fluoride

| Substrate Type | Reagent | Key Advantage | Product | Ref. |

|---|---|---|---|---|

| Thionoesters | Silver(I) Fluoride (AgF) | Mild conditions, high functional group tolerance | Difluoroalkyl ethers | nih.gov |

Controlling the position of functionalization on the pyridine ring is a significant synthetic challenge. Direct C-H difluoromethylation often lacks regioselectivity. Recent advances have addressed this through strategies involving the temporary dearomatization of the pyridine ring. uni-muenster.de

One successful approach involves converting pyridines into oxazino-pyridine intermediates. These intermediates undergo a radical process to achieve meta-C-H-difluoromethylation, a position that is typically difficult to access directly. researchgate.netnih.gov The selectivity can be switched to the para-position by treating the oxazino-pyridine intermediate with acid, which transforms it in-situ into a pyridinium salt, thus altering the site of radical attack. nih.gov This method is notable for its mild conditions and its applicability to the late-stage functionalization of complex, pyridine-containing molecules. uni-muenster.de

Table 4: Regioselective Difluoromethylation via Pyridine Intermediates

| Intermediate | Condition | Position of Difluoromethylation | Ref. |

|---|---|---|---|

| Oxazino-pyridine | Radical process | meta-selective | researchgate.netnih.gov |

An alternative to direct fluorination of a pre-formed pyridine ring is to construct the ring using a fluorinated building block. α-(Difluoromethoxy)ketones are versatile precursors for synthesizing a variety of difluoromethoxylated nitrogen-containing heterocycles. researchgate.net

This "bottom-up" approach involves the condensation of the α-(difluoromethoxy)ketone with a nitrogen source, often ammonia (B1221849) or an equivalent, and another component to complete the ring, reminiscent of classic pyridine syntheses like the Hantzsch synthesis. fiveable.me For instance, an enaminone intermediate can be formed from the α-(difluoromethoxy)ketone, which then undergoes cyclization to form the desired difluoromethoxylated pyrimidine (B1678525), pyrazole, or isoxazole. researchgate.net This methodology provides unambiguous placement of the difluoromethoxy group on the resulting heterocyclic core.

Amination Strategies for Pyridine Derivatives

Synthesis of Aminopyridines

The synthesis of aminopyridines can be accomplished through several effective methods. One prominent approach is the multicomponent one-pot reaction, which allows for the efficient assembly of complex molecules from simple precursors. For instance, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives can be achieved by reacting enaminones, malononitrile, and a primary amine under solvent-free conditions. nih.gov This method is valued for its simplicity, speed, and cleaner reaction profiles. nih.gov

The mechanism for this type of multicomponent reaction typically begins with a Knoevenagel condensation between the enaminone and malononitrile. This is followed by a Michael addition of the primary amine to the nitrile group and subsequent intramolecular cyclization. The final step involves an aromatization to yield the substituted 2-aminopyridine (B139424). nih.gov

Other established methods for aminopyridine synthesis include:

Chichibabin Reaction : This classic method involves the direct amination of pyridine with sodium amide (NaNH2) to produce 2-aminopyridine. orgsyn.orgyoutube.com Variants of this reaction can utilize primary alkyl amines as nucleophiles, often facilitated by reagents like sodium hydride (NaH) and lithium iodide (LiI) in a solvent such as THF. orgsyn.org

From Pyridine N-Oxides : Pyridine N-oxides serve as versatile precursors for 2-aminopyridines. nih.govnih.gov They can be converted in a one-pot fashion using reagents like tosyl anhydride (B1165640) (Ts2O) and an amine (e.g., t-BuNH2), followed by deprotection. nih.gov This method offers high yields and excellent regioselectivity for the 2-position. nih.gov

Nucleophilic Aromatic Substitution (SNAr) : Halopyridines, particularly those with electron-withdrawing groups, are common substrates for amination via SNAr reactions with various amines. researchgate.net

A summary of common aminopyridine synthesis methods is presented below.

| Method | Key Reagents | Typical Substrate | Key Features |

|---|---|---|---|

| Multicomponent Reaction | Enaminone, Malononitrile, Primary Amine | Acyclic Precursors | High efficiency, solvent-free options, builds ring system. nih.gov |

| Chichibabin Reaction | NaNH2 or NaH/LiI with R-NH2 | Pyridine | Direct C-H amination at the 2-position. orgsyn.orgyoutube.com |

| From Pyridine N-Oxides | Ts2O, t-BuNH2; TFA | Pyridine N-Oxide | High yields and regioselectivity for the 2-position. nih.gov |

| SNAr Reaction | Amine (R-NH2), Base | 2-Halopyridine | Reliable for activated halopyridines. researchgate.net |

Reductive Methods for Amine Formation

Reductive methods are crucial for forming amine groups, particularly from nitro or imine functionalities. In the context of synthesizing substituted pyridines like 2-(Difluoromethoxy)pyridin-3-amine, the most relevant reductive method is often the reduction of a nitropyridine precursor. The synthesis of a 3-aminopyridine (B143674) derivative frequently involves the nitration of the pyridine ring at the 3-position, followed by the chemical reduction of the nitro group to an amine.

This two-step process is a cornerstone of aromatic amine synthesis. The reduction of the nitro group can be accomplished using a variety of reducing agents and conditions, selected based on the tolerance of other functional groups within the molecule.

Commonly employed reduction systems include:

Catalytic Hydrogenation : This method uses hydrogen gas (H2) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is highly efficient and often results in clean product formation.

Metal-Acid Systems : Combinations like Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective reagents for nitro group reduction.

Hydride Reagents : While powerful, reagents like lithium aluminum hydride (LiAlH4) are less commonly used for simple nitro group reductions on aromatic rings due to potential side reactions, but they are central to the reduction of imines in reductive amination processes. youtube.com

The general transformation is illustrated below:

| Reducing System | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| H2 / Pd-C | Methanol or Ethanol (B145695) solvent, room temperature | Clean reaction, high yield | Requires specialized hydrogenation equipment |

| Fe / HCl or NH4Cl | Ethanol/water solvent, reflux | Inexpensive and effective | Can require acidic workup |

| SnCl2·2H2O | Ethanol or Ethyl Acetate (B1210297) solvent, reflux | Milder than other metal-acid systems | Stoichiometric amounts of tin salts are produced |

Convergent and Divergent Synthetic Routes

The synthesis of a specifically substituted molecule like this compound can be approached through either convergent or divergent strategies, often involving multi-step sequences or, where possible, more efficient one-pot methodologies.

Multi-step Synthetic Sequences

A plausible multi-step synthesis of this compound would involve the sequential introduction of the required functional groups onto the pyridine core. A logical retrosynthetic analysis suggests that the final step would be the reduction of a nitro group, as this is a reliable and high-yielding transformation.

A potential forward synthesis could be proposed as follows:

Starting Material : A suitable starting material would be 2-chloro-3-nitropyridine (B167233). This precursor contains a nitro group at the desired position and a leaving group (chloride) at the 2-position, which can be displaced.

Introduction of the Difluoromethoxy Group : The chloro group can be substituted with a difluoromethoxy group via a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting 2-chloro-3-nitropyridine with a source of the difluoromethoxide anion. The difluoromethoxylation of phenols and other hydroxy compounds is often achieved using reagents like diethyl (bromodifluoromethyl)phosphonate. nih.gov For a pyridine, a similar strategy or direct displacement using difluoromethanol (B8680546) under basic conditions could be employed.

Reduction of the Nitro Group : The resulting 2-(Difluoromethoxy)-3-nitropyridine intermediate would then be subjected to reduction. Catalytic hydrogenation (e.g., H2 over Pd/C) would be an ideal method to selectively reduce the nitro group to the desired 3-amine, yielding the final product, this compound.

This linear sequence allows for the controlled installation of each functional group, ensuring the correct final regiochemistry.

One-Pot Methodologies

While a specific one-pot synthesis for this compound is not readily documented, the principles of one-pot reactions are widely applied to the synthesis of substituted aminopyridines. researchgate.net These methods combine multiple reaction steps into a single procedure without isolating intermediates, which enhances efficiency and reduces waste.

For example, multicomponent reactions that construct the pyridine ring itself are inherently one-pot processes. A reaction combining an aldehyde, an active methylene (B1212753) compound (like malononitrile), and an ammonia source can generate highly substituted pyridines in a single step. ymerdigital.com While this is powerful for creating diversity, adapting such a method for the specific substitution pattern of the target molecule, especially incorporating the difluoromethoxy group, would require a custom-designed difluoromethoxylated precursor.

Another relevant one-pot strategy involves the amination of pyridine N-oxides. This process, which converts the N-oxide to a 2-aminopyridine in a single flask using an activating agent and an amine source, is highly efficient. nih.gov If one were to start with a pre-functionalized 2-(Difluoromethoxy)pyridine N-oxide, this method could potentially provide a direct route to the corresponding 2-amino derivative, although it would not yield the target 3-amino isomer.

Optimization of Synthetic Conditions

The success of any synthetic route hinges on the optimization of reaction conditions to maximize yield and minimize impurities. For the key transformations involved in synthesizing this compound, several parameters are critical.

In the amination of pyridine derivatives, reaction conditions are carefully tuned. For instance, in a modified Chichibabin reaction, the choice of base, solvent, and temperature significantly impacts the outcome. A study on the C2 amination of pyridine with primary amines using sodium hydride (NaH) and lithium iodide (LiI) explored these variables systematically. orgsyn.org

The table below summarizes the optimization data for a representative amination reaction.

| Entry | Base (equiv) | Additive (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NaH (3) | LiI (2) | THF | 66 | 18 | 85 |

| 2 | NaH (2) | LiI (2) | THF | 66 | 24 | 70 |

| 3 | NaH (3) | None | THF | 66 | 24 | <10 |

| 4 | NaH (3) | LiI (2) | Dioxane | 101 | 12 | 80 |

| 5 | NaH (3) | LiI (2) | THF | 85 (sealed) | 7 | 88 |

Data adapted from a study on pyridine amination. orgsyn.org

As the data indicates, the presence of the LiI additive is crucial for high yield (Entry 1 vs. 3). The stoichiometry of the base also plays a role (Entry 1 vs. 2). While a higher temperature in a sealed vessel can reduce the reaction time, refluxing in THF provides a high yield under more standard laboratory conditions (Entry 1 vs. 5). orgsyn.org Such optimization studies are vital for developing robust and scalable synthetic protocols.

Catalyst Systems and Reaction Parameters

The reduction of a 3-nitropyridine (B142982) intermediate is a pivotal step in the synthesis of this compound. Catalytic hydrogenation is a widely employed and efficient method for this transformation.

Catalyst Selection: The choice of catalyst is crucial for achieving high yield and purity. Commonly used catalysts for the reduction of nitroarenes and nitropyridines include:

Palladium on Carbon (Pd/C): This is one of the most common and effective catalysts for the hydrogenation of nitro groups. It is typically used in concentrations ranging from 5 to 10 mol%.

Platinum on Carbon (Pt/C): Another highly active catalyst that can be used for this transformation.

Raney Nickel (Raney Ni): A cost-effective alternative, although it may sometimes require higher temperatures and pressures.

Reaction Parameters: The efficiency of the catalytic hydrogenation is influenced by several key parameters:

Hydrogen Pressure: The reaction is typically carried out under a positive pressure of hydrogen gas, ranging from atmospheric pressure to 100 psi, depending on the substrate and catalyst.

Temperature: The reaction temperature can vary from room temperature to elevated temperatures (e.g., 50-80 °C) to increase the reaction rate. Careful control is necessary to avoid side reactions.

Reaction Time: The time required for complete conversion of the nitro group can range from a few hours to overnight, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Below is an interactive data table summarizing typical catalyst systems and reaction parameters for the reduction of nitropyridine analogues.

| Catalyst | Catalyst Loading (mol%) | Hydrogen Pressure (psi) | Temperature (°C) | Typical Reaction Time (h) |

| 10% Pd/C | 5-10 | 50-100 | 25-50 | 4-12 |

| 5% Pt/C | 5-10 | 50-100 | 25-50 | 4-12 |

| Raney Ni | 10-20 | 100-500 | 50-100 | 8-24 |

Solvent Effects and Green Chemistry Considerations

The choice of solvent is a critical factor that affects not only the reaction outcome but also the environmental impact of the synthesis. Green chemistry principles encourage the use of solvents that are less toxic, derived from renewable resources, and easily recyclable. ijarsct.co.innih.gov

Solvent Selection: For the catalytic hydrogenation of nitropyridines, a range of solvents can be employed. The selection often depends on the solubility of the substrate and the compatibility with the catalyst.

Alcohols: Methanol and ethanol are commonly used solvents as they are good at dissolving both the substrate and hydrogen gas, and they are relatively benign.

Ethers: Tetrahydrofuran (THF) and 1,4-dioxane (B91453) are also effective solvents for this transformation.

Esters: Ethyl acetate is another frequently used solvent.

Green Chemistry Approaches: In line with the principles of green chemistry, there is a growing effort to replace traditional volatile organic solvents with more environmentally friendly alternatives. ijarsct.co.inrasayanjournal.co.in

Water-Ethanol Mixtures: Using a mixture of water and ethanol can be a greener option, reducing the reliance on purely organic solvents. researchgate.net

Solvent-Free Reactions: In some cases, reactions can be performed under solvent-free conditions, which significantly reduces waste. rsc.orgnih.gov

Atom Economy: The reduction of a nitro group to an amine is an atom-economical reaction, as it involves the addition of hydrogen. Multicomponent reactions, where multiple starting materials are combined in a single step, are also a key strategy in green chemistry to improve efficiency. nih.gov

The following table presents a selection of solvents and their general classification in terms of green chemistry principles.

| Solvent | Green Classification | Rationale |

| Water | Preferred | Non-toxic, abundant, and environmentally benign. |

| Ethanol | Usable | Biodegradable and can be produced from renewable resources. |

| Methanol | Usable | Biodegradable, but more toxic than ethanol. |

| Ethyl Acetate | Usable | Can be derived from renewable resources and has a good environmental profile. |

| Tetrahydrofuran (THF) | Problematic | Peroxide-forming and has safety concerns. |

| 1,4-Dioxane | Hazardous | Carcinogenic and has significant environmental and health risks. |

Scalability Considerations for Research and Development

Scaling up the synthesis of a chemical compound from the laboratory bench to pilot plant or industrial production presents a unique set of challenges. For the synthesis of this compound and its analogues, several factors must be considered to ensure a safe, efficient, and cost-effective process. enamine.net

Key Scalability Challenges:

Reaction Exothermicity: The reduction of a nitro group is a highly exothermic reaction. On a large scale, efficient heat management is critical to prevent runaway reactions. This may require specialized reactors with efficient cooling systems.

Catalyst Handling and Filtration: Handling pyrophoric catalysts like Raney Nickel or dry Pd/C on a large scale requires strict safety protocols. The filtration of the catalyst after the reaction can also be challenging and may necessitate the use of specialized filtration equipment.

Hydrogen Gas Handling: The use of hydrogen gas under pressure on a large scale requires a robust infrastructure and stringent safety measures to mitigate the risk of fire or explosion.

Purification: Chromatography, which is often used for purification in the lab, is generally not practical for large-scale production. Alternative purification methods such as crystallization or distillation need to be developed.

Strategies for Scalable Synthesis:

Process Optimization: Thorough optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial to maximize yield and minimize impurities on a larger scale.

Flow Chemistry: Continuous flow reactors can offer significant advantages for highly exothermic reactions like catalytic hydrogenation. They allow for better temperature control, improved safety, and can be more easily scaled up by running the process for a longer duration.

Telescoping Processes: Combining multiple synthetic steps into a single "one-pot" or "telescoped" process without isolating intermediates can significantly improve efficiency and reduce waste on a large scale.

Chemical Reactivity and Transformation of 2 Difluoromethoxy Pyridin 3 Amine

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which reduces the electron density of the ring and deactivates it towards electrophilic substitution. uoanbar.edu.iq This effect is further intensified by the potent electron-withdrawing nature of the difluoromethoxy group (-OCF₂H) at the 2-position. Conversely, the amino group (-NH₂) at the 3-position is a strong electron-donating group, which partially counteracts the deactivating effects and directs electrophiles.

Electrophilic substitution on the pyridine ring of 2-(difluoromethoxy)pyridin-3-amine is expected to be challenging and require harsh conditions. uoanbar.edu.iqquora.com The combined electronic effects of the substituents suggest that the most likely positions for electrophilic attack are C-4 and C-6, which are ortho and para to the activating amino group. However, the C-2 position is occupied, and the directing power of the amino group may be insufficient to overcome the strong deactivation by the ring nitrogen and the difluoromethoxy group. Directed ortho-metalation, using the amino group (after protection) to direct a strong base, could be a viable strategy to achieve functionalization at the C-4 position. acs.org

Nucleophilic aromatic substitution (SNAr) is more characteristic of pyridine chemistry. While the this compound itself does not possess a suitable leaving group on the ring, derivatives such as 3-amino-2-halopyridines can readily undergo nucleophilic attack. Furthermore, the pyridine nucleus can be susceptible to attack by strong nucleophiles like organolithium reagents. acs.org

Reactivity of the Amine Functionality

The primary aromatic amine at the C-3 position is the most reactive site for many transformations, acting as a potent nucleophile and a precursor for various heterocyclic systems.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a strong nucleophile, capable of reacting with a wide range of electrophiles. This reactivity is fundamental to its utility in building more complex molecules. For instance, N-alkylation can be achieved by reacting with alkyl halides, and N-acylation occurs readily with acyl chlorides or anhydrides to form the corresponding amides.

While direct experimental data on this compound is limited, the reactivity can be inferred from similar 3-aminopyridine (B143674) systems. For example, the synthesis of N-substituted 3-amino-4-halopyridines often involves an initial protection of the amino group (e.g., as a Boc-carbamate), followed by alkylation or acylation, and subsequent deprotection. nih.gov This highlights the nucleophilic character of the amino group, which allows for the straightforward introduction of various substituents.

Table 1: Representative Nucleophilic Reactions of Aminopyridines

| Reaction Type | Electrophile | Product Type | Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Benzyl bromide | Secondary Amine | Base (e.g., K₂CO₃) | nih.gov |

| N-Acylation | Acetyl chloride | Amide | Base (e.g., Pyridine) | acs.org |

| Reductive Amination | Aldehydes/Ketones | Secondary/Tertiary Amine | Reducing agent (e.g., NaBH(OAc)₃) | nih.gov |

Cyclization Reactions for Azaheterocycle Synthesis

The 3-amino group, often in conjunction with an adjacent substituent, is a key functional handle for the construction of fused heterocyclic ring systems, which are prevalent in medicinal chemistry. Depending on the reaction partner, a variety of bicyclic and polycyclic azaheterocycles can be synthesized.

One of the most important reactions for aminopyridines is the Skraup synthesis, which is used to construct quinoline (B57606) rings. By treating a 3-aminopyridine derivative with glycerol, sulfuric acid, and an oxidizing agent, a naphthyridine ring system (a diazaphenanthrene) can be formed. iipseries.orgwordpress.comresearchgate.netwikipedia.org Specifically, 3-aminopyridine yields 1,5-naphthyridine (B1222797) in this reaction. iipseries.orgwordpress.com

Another common strategy involves the condensation of the aminopyridine with a 1,3-dicarbonyl compound or its equivalent to form fused pyrimidine (B1678525) rings, such as in the synthesis of pyrido[1,2-a]pyrimidin-4-imines. researchgate.net Furthermore, 3-aminopyridines are precursors to imidazo[1,2-a]pyridines, a scaffold found in numerous therapeutic agents. organic-chemistry.orgorganic-chemistry.orgbio-conferences.orgwestminster.ac.ukrsc.org These syntheses often involve reaction with α-haloketones (Tschitschibabin reaction) or multicomponent reactions involving aldehydes and isonitriles. bio-conferences.org

Table 2: Examples of Cyclization Reactions Involving 3-Aminopyridines

| Reaction Name | Reagents | Fused Heterocycle Formed | Reference |

|---|---|---|---|

| Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing Agent | Naphthyridine | iipseries.orgwordpress.com |

| Friedländer Annulation | o-aminoaryl aldehyde/ketone | Naphthyridine | pharmaguideline.com |

| Combes Synthesis | 1,3-Dicarbonyl compound | Quinolone derivative | pharmaguideline.com |

| GBB-3CR | Aldehyde, Isonitrile | Imidazo[1,2-a]pyridine | westminster.ac.uk |

Reactions with Electrophiles and Oxidizing Agents

The amino group is highly susceptible to oxidation. Treatment of aminopyridines with strong oxidizing agents can lead to various products. For instance, oxidation with a mixture of hydrogen peroxide and fuming sulfuric acid can convert the amino group into a nitro group. acs.orgacs.org While 2- and 4-aminopyridines are readily oxidized to their corresponding nitro compounds, the oxidation of 3-aminopyridine under similar conditions has been reported to yield 3,3'-azoxypyridine. acs.org A kinetic study on the oxidation of 3-aminopyridine with peroxomonosulfuric acid (PMSA) indicated that the reaction mechanism involves a nucleophilic attack of the amino nitrogen on the peroxo oxygen. researchgate.net

Iron(II) aminopyridine complexes have been shown to be active catalysts in the oxidation of alcohols and hydrocarbons, indicating that the amine can coordinate with metal centers to mediate redox reactions. proquest.com

Reactivity of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a bioisostere of alcohol, thiol, and amine moieties, capable of acting as a hydrogen bond donor. acs.org It is generally considered a stable functional group under many reaction conditions. sci-hub.senih.gov Its strong electron-withdrawing nature significantly influences the reactivity of the attached pyridine ring.

Reactions Involving Difluoromethylation for Further Functionalization

The -OCF₂H group itself is generally robust and not easily transformed. Cleavage of the ether bond requires harsh conditions. nih.gov However, the term "difluoromethylation" more commonly refers to the introduction of a difluoromethyl (-CF₂H) or related group onto a molecule. The hydrogen atom in the Ar-OCF₂H group is acidic and could potentially be removed by a strong base to generate a nucleophile, although this is less common than for Ar-CF₂H compounds. acs.org

More relevant to the functionalization of molecules like this compound are methods to introduce fluorinated moieties onto other parts of the molecule or to use related difluoromethylating agents in synthesis. Modern synthetic methods provide various reagents for this purpose. For instance, aryl difluoromethyl ethers can be synthesized from phenols using difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid, showcasing a contemporary approach to installing this functional group. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Aminopyridine |

| 1,5-Naphthyridine |

| 3,3'-Azoxypyridine |

| Imidazo[1,2-a]pyridine |

| 6-Azaindole |

| Pyrido[1,2-a]pyrimidin-4-imine |

| Di-tert-butyl dicarbonate |

| Trifluoroacetic anhydride (B1165640) |

| Peroxomonosulfuric acid |

| Hydrogen peroxide |

| Sulfuric acid |

| Glycerol |

Electronic Effects of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a critical determinant of the chemical reactivity of the pyridine ring in this compound. Its electronic influence is a combination of inductive and resonance effects, which modulate the electron density of the aromatic system.

The high electronegativity of the two fluorine atoms results in a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the pyridine ring, making it less susceptible to electrophilic attack and influencing the acidity and basicity of the molecule. The -I effect is transmitted through the sigma bonds of the molecule.

Table 1: Comparison of Hammett Constants for Similar Substituents

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) |

| CF₃ | 0.45 | 0.08 |

| CF₂OCH₃ | 0.22 | 0.07 |

| CHF₂ | 0.30 | 0.03 |

| CH₂F | 0.17 | 0.00 |

| CH₃ | -0.04 | -0.13 |

This table presents a comparative view of the electronic effects of the difluoromethoxy group in relation to other common fluorinated and non-fluorinated substituents.

Cross-Coupling Reactions and Derivative Synthesis

The presence of the amino group and the pyridine ring in this compound makes it a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. Two of the most significant cross-coupling reactions applicable to this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling reaction facilitates the formation of carbon-carbon bonds. In the context of this compound, this reaction would typically involve the coupling of a halogenated derivative of the aminopyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This methodology allows for the introduction of various aryl, heteroaryl, or alkyl groups onto the pyridine ring, leading to the synthesis of diverse biaryl and related structures.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction can be employed to couple this compound with aryl or heteroaryl halides or triflates. The reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base. This transformation is instrumental in the synthesis of N-aryl and N-heteroaryl derivatives of the parent amine, which are common motifs in pharmacologically active compounds.

While specific, detailed research findings on the direct application of these cross-coupling reactions to this compound are not extensively documented in readily available literature, the general principles of these reactions are widely applicable to aminopyridine systems. The reactivity of the substrate would be influenced by the electronic nature of the difluoromethoxy group and the position of any leaving group on the pyridine ring.

Table 2: Potential Cross-Coupling Reactions for Derivative Synthesis

| Reaction Name | Reactants | Potential Products | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Halogenated this compound + R-B(OH)₂ | Aryl/heteroaryl/alkyl substituted 2-(difluoromethoxy)pyridin-3-amines | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Buchwald-Hartwig Amination | This compound + R-X (X = Br, I, OTf) | N-Aryl/N-heteroaryl derivatives of this compound | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) |

This interactive table outlines potential synthetic transformations of this compound using common cross-coupling reactions, providing a general framework for the synthesis of its derivatives.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 2-(Difluoromethoxy)pyridin-3-amine, ¹H, ¹³C, and ¹⁹F NMR are all essential for a comprehensive analysis.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the complete assignment of the molecule's structure. While specific, published spectral data for this exact compound is not widely available, the expected chemical shifts and coupling patterns can be predicted based on extensive data from analogous structures and established substituent effects. rsc.orgrsc.orglibretexts.org

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the amine group, and the difluoromethoxy group. The aromatic region would feature three signals corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The proton of the difluoromethoxy group (-OCH F₂) is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). The amine (-NH₂) protons would appear as a broad singlet.

Carbon-13 (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum would display six distinct carbon signals. Five of these correspond to the carbons of the pyridine ring, and one corresponds to the difluoromethoxy carbon. The chemical shifts of the ring carbons are influenced by the electronic effects of the amino and difluoromethoxy substituents. libretexts.orgresearchgate.netoregonstate.edu The carbon of the difluoromethoxy group (-OC F₂) is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). organicchemistrydata.org

Fluorine-19 (¹⁹F) NMR: The ¹⁹F NMR spectrum provides a direct and sensitive probe of the fluorine environments. For this compound, a single signal is expected for the two chemically equivalent fluorine atoms. This signal should appear as a doublet due to coupling with the single proton of the difluoromethoxy group (²JF-H). semanticscholar.orgucsb.edu

The following table summarizes the predicted NMR data for this compound.

Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | Ring-H (3x) | 6.8 - 8.0 | m | - |

| ¹H | -NH₂ | ~3.6 (broad) | s | - |

| ¹H | -OCHF₂ | ~6.3 | t | ²JH-F ≈ 60 Hz |

| ¹³C | Ring-C (5x) | 110 - 160 | s | - |

| ¹³C | -OCF₂ | ~116 | t | ¹JC-F ≈ 260 Hz |

| ¹⁹F | -OCF₂ | -80 to -95 | d | ²JF-H ≈ 60 Hz |

The ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, making ¹⁹F NMR a powerful tool for studying the electronic properties of fluorinated molecules. conicet.gov.ar The chemical shift of the fluorine atoms in the difluoromethoxy group is directly influenced by the electron density on the pyridine ring.

The difluoromethoxy group is strongly electron-withdrawing. This property reduces the electron density on the attached oxygen atom and, by extension, influences the electronic distribution within the pyridine ring. Any changes in the substitution pattern or electronic nature of the pyridine ring would cause a measurable shift in the ¹⁹F NMR signal. This sensitivity allows researchers to probe intermolecular interactions and subtle changes in molecular conformation. For example, protonation of the pyridine nitrogen would further withdraw electron density from the ring, leading to a downfield shift in the ¹⁹F resonance.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₆H₆F₂N₂O), the exact mass is 160.0448 Da.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 160. Due to the presence of two nitrogen atoms, the molecule follows the "nitrogen rule," which states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight. openstax.org In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be prominently observed at m/z 161. miamioh.edu

The fragmentation of the molecular ion can provide valuable structural confirmation. Key fragmentation pathways for amines often involve alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. openstax.org For this molecule, common fragmentation patterns would likely include:

Loss of the difluoromethyl radical (•CHF₂): Resulting in a fragment ion corresponding to [M - 51].

Cleavage of the ether bond: Leading to fragments representing the aminopyridine core.

Standard fragmentation of the pyridine ring. iitd.ac.in

Predicted Mass Spectrometry Fragments for this compound

| m/z (Nominal) | Ion Formula | Description |

|---|---|---|

| 161 | [C₆H₇F₂N₂O]⁺ | Protonated Molecule [M+H]⁺ |

| 160 | [C₆H₆F₂N₂O]⁺˙ | Molecular Ion [M]⁺˙ |

| 109 | [C₅H₅N₂O]⁺ | Loss of •CHF₂ radical |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While a specific crystal structure for this compound has not been publicly reported, analysis of related structures allows for well-founded predictions about its solid-state characteristics. rcsb.orgacs.orgresearchgate.net

It is expected that in the solid state, the molecules would engage in intermolecular hydrogen bonding. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen of the difluoromethoxy group can act as acceptors. This would likely lead to the formation of hydrogen-bonded networks, such as dimers or extended chains, which are common motifs in the crystal packing of aminopyridines. researchgate.net

Analysis of crystal structures of similar compounds reveals that the difluoromethoxy group is conformationally flexible, and its orientation relative to the pyridine ring will be determined by a balance of steric and electronic effects within the crystal lattice. researchgate.net The C-F bond lengths are expected to be approximately 1.34-1.36 Å, and the C-O bond length around 1.40-1.43 Å. The geometry of the pyridine ring would be largely planar. Definitive confirmation of these structural details awaits successful single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dtic.mil It is a common approach for predicting molecular properties with high accuracy.

Geometry Optimization and Electronic Structure AnalysisThe first step in a theoretical investigation is typically to determine the most stable three-dimensional conformation of the molecule, a process known as geometry optimization. Using a basis set such as B3LYP/6-311++G(d,p), researchers calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.researchgate.net

Once the optimized geometry is obtained, the electronic structure can be analyzed. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are crucial for understanding the molecule's kinetic stability and chemical reactivity. acs.orgmdpi.com A smaller energy gap generally implies higher reactivity. researchgate.net Additionally, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Molecular Docking and Dynamics Simulations for Biological Interactions

To explore the potential of 2-(Difluoromethoxy)pyridin-3-amine as a biologically active agent, molecular docking and dynamics simulations are employed. These methods predict how a ligand (the compound) might bind to the active site of a biological target, such as a protein or enzyme. mdpi.com

Molecular docking simulations would place the optimized structure of the compound into the binding pocket of a target protein. The simulation calculates the binding affinity (often expressed as a docking score or binding free energy in kcal/mol) and predicts the specific pose or orientation of the compound within the active site. researchgate.netmdpi.com This analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, between the ligand and the protein's amino acid residues. pensoft.net

Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the ligand-protein complex over time. MD simulations model the movements of atoms in the system, providing a more dynamic and realistic view of the binding stability and conformational changes that may occur upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov To perform a QSAR study on derivatives of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) against a specific target would be required.

Various molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each compound in the series. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a model that correlates a selection of these descriptors with the observed activity. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of specifically substituted pyridines, particularly those bearing sensitive functional groups like the difluoromethoxy ether, remains a significant challenge. Future research will focus on moving beyond traditional multi-step sequences to more efficient and sustainable methodologies.

Key research thrusts will include:

One-Pot Multicomponent Reactions (MCRs): Inspired by the success of MCRs like the Hantzsch pyridine (B92270) synthesis for other pyridine derivatives, researchers will aim to develop similar one-pot strategies for difluoromethoxypyridinamines. researchgate.net Environmentally benign MCRs have been developed for other fluorinated 2-aminopyridines, demonstrating the feasibility of combining starting materials in a single, efficient step under mild conditions. rsc.orgrsc.org

Direct C-H Functionalization: Late-stage functionalization is a powerful tool in medicinal chemistry. Future work will likely target the direct introduction of the difluoromethoxy group onto a pre-existing aminopyridine scaffold or the amination of a difluoromethoxypyridine core. Recent advances in radical C-H difluoromethylation of heteroarenes showcase a promising pathway. rsc.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), which is crucial for handling reactive intermediates and improving the safety and scalability of fluorination reactions. This approach will be vital for any potential industrial-scale production.

Novel Fluorinating Reagents: Research into new, safer, and more efficient reagents for difluoromethoxylation is ongoing. The use of difluorocarbene, generated from non-ozone-depleting precursors, for the O-difluoromethylation of pyridones presents a viable and innovative route. chim.it

Table 1: Comparison of Synthetic Approaches for Difluoromethoxypyridinamines

| Methodology | Conventional Approach | Emerging & Future Approach | Key Advantages of Future Approach |

|---|---|---|---|

| Strategy | Multi-step linear synthesis | One-Pot Multicomponent Reactions (MCRs), Late-stage C-H functionalization | Increased step economy, reduced waste, rapid library generation |

| Reagents | Often harsh reagents, stoichiometric activators | Catalytic systems (e.g., transition metals), novel difluorocarbene precursors | Milder conditions, higher atom economy, improved safety profile |

| Solvents | Traditional volatile organic compounds (VOCs) | Greener solvents (e.g., water, 2,2,2-trifluoroethanol), solvent-free conditions | Reduced environmental impact, simplified purification acs.orgdovepress.com |

| Platform | Batch processing | Continuous flow chemistry | Enhanced safety, scalability, and reproducibility |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize the novel synthetic routes described above, a deep mechanistic understanding is essential. Real-time monitoring of reactions provides invaluable data on reaction kinetics, intermediate formation, and byproduct generation. Future research will increasingly employ advanced spectroscopic techniques for this purpose.

Visible-light photocatalysis, a modern synthetic tool, often involves complex mechanisms with short-lived intermediates. fu-berlin.de Techniques developed to study these reactions can be directly applied to the synthesis of 2-(Difluoromethoxy)pyridin-3-amine.

LED-NMR Spectroscopy: Combining LED irradiation with NMR spectroscopy allows for the direct observation of key intermediates and the tracking of reactant consumption and product formation in real-time during photocatalytic reactions. fu-berlin.de This could be used to identify and characterize transient species in novel C-H functionalization or cyclization reactions.

Photoflow ESI-MS: The coupling of photoflow reactors with electrospray ionization mass spectrometry (ESI-MS) is another powerful tool for identifying reactive intermediates that are too low in concentration or too short-lived to be observed by NMR. fu-berlin.de This would be particularly useful for elucidating complex, multi-step catalytic cycles.

Table 2: Spectroscopic Techniques for In Situ Reaction Analysis

| Technique | Application in Synthesis of this compound | Information Gained |

|---|---|---|

| LED-NMR | Monitoring photocatalytic C-H amination or difluoromethoxylation reactions. | Reaction kinetics, structural information on light-sensitive intermediates, catalyst state. fu-berlin.de |

| Photoflow ESI-MS | Detection of transient radical cations or other reactive intermediates in flow synthesis. | Identification of low-concentration and short-lived species, elucidation of reaction pathways. fu-berlin.de |

| In Situ IR/Raman | Tracking the concentration of key functional groups (e.g., C=O, N-H) in real-time. | Kinetic data, endpoint determination, process control in batch or flow. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. ucl.ac.uk For a scaffold like this compound, AI/ML can be instrumental in exploring the vast chemical space to identify derivatives with optimal therapeutic properties.

Future applications will include:

Generative Models for De Novo Design: Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on libraries of known active compounds to generate novel molecules with a high probability of biological activity. nih.gov A model could be specifically trained on fluorinated kinase inhibitors or GPCR ligands to design new aminopyridine derivatives.

Scaffold-Hopping and Bioisosteric Replacement: AI can suggest novel core scaffolds that retain the key pharmacophoric features of this compound while offering improved properties. It can also predict optimal bioisosteric replacements for different parts of the molecule to enhance potency or reduce off-target effects.

Table 3: Role of AI/ML in the Development of Difluoromethoxypyridinamines

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Generative Chemistry | Uses deep learning models to design novel molecules with desired characteristics. nih.govmdpi.com | Rapidly generates vast libraries of virtual compounds focused on specific targets or scaffolds. |

| Predictive Modeling (QSPR/QSAR) | Builds models to predict properties like binding affinity, solubility, and metabolic stability. | Prioritizes synthetic targets, reducing the number of compounds that need to be synthesized and tested. ucl.ac.uk |

| Multi-Objective Optimization | Employs algorithms to find compound designs that offer the best compromise across multiple conflicting properties (e.g., high potency, low toxicity). | Increases the probability of success by identifying well-balanced clinical candidates early in the discovery process. |

Exploration of New Biological Targets and Therapeutic Modalities

While related aminopyridine compounds have shown activity as corticotropin-releasing factor-1 (CRF1) receptor antagonists, the full therapeutic potential of the this compound scaffold is largely unexplored. nih.govresearchgate.net Future research will involve screening this compound and its derivatives against a wide array of biological targets.

Potential areas of exploration include:

Kinase Inhibition: The aminopyridine motif is a well-established "privileged scaffold" in kinase inhibitor design. Systematic screening against the human kinome could uncover novel and selective inhibitors for oncology, inflammation, or neurodegenerative diseases.

GPCR Modulation: G-protein coupled receptors (GPCRs) are a major class of drug targets. The unique electronic properties of the difluoromethoxy group could lead to novel interactions within the binding pockets of various GPCRs.

Ion Channel Blockade: Ion channels are critical for cellular signaling, and their modulation is a key strategy for treating a range of disorders. The aminopyridine core is present in some known channel modulators.

Antimicrobial and Antiviral Activity: The search for new agents to combat infectious diseases is a global priority. Heterocyclic compounds, including pyridine derivatives, are a rich source of potential antimicrobial and antiviral leads.

Table 4: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Biological Target Class | Rationale |

|---|---|---|

| Oncology | Protein Kinases, Cell Cycle Regulators | Aminopyridine is a known kinase-binding scaffold. |

| Neuroscience | GPCRs (e.g., CRF1), Ion Channels | Existing data on related compounds as CRF1 antagonists provides a strong starting point. nih.gov |

| Inflammatory Diseases | Cytokine-modulating Kinases (e.g., JAK, SYK) | Many successful anti-inflammatory drugs target kinases. |

| Infectious Diseases | Bacterial or Viral Enzymes, Cell Wall Synthesis | Heterocycles are a proven source of antimicrobial agents. |

Green Chemistry Principles in the Synthesis and Application of Difluoromethoxypyridinamines

The principles of green chemistry are becoming increasingly integral to chemical synthesis, both in academia and industry. rsc.org The future development of this compound and its applications will be heavily influenced by these principles to ensure processes are environmentally benign and sustainable.

Key green chemistry considerations include:

Use of Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or recyclable media like 2,2,2-trifluoroethanol (B45653) is a key goal. acs.orgdovepress.com Some multicomponent reactions for pyridine synthesis have already been demonstrated in aqueous media or under solvent-free conditions. researchgate.net

Catalysis over Stoichiometric Reagents: Employing catalytic methods (using transition metals, organocatalysts, or enzymes) is preferable to using stoichiometric reagents, as this reduces waste and improves atom economy. beilstein-journals.org

Energy Efficiency: The use of energy-efficient techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. acs.org

Designing for Degradation: While enhancing metabolic stability is often a goal, designing molecules that will not persist indefinitely in the environment is a long-term sustainability objective.

The integration of these principles will not only reduce the environmental footprint of research and production but also often leads to more efficient, cost-effective, and safer chemical processes. dovepress.combohrium.com

Q & A

Q. What are the common synthetic routes for 2-(difluoromethoxy)pyridin-3-amine, and how can yield optimization be achieved?

- Methodological Answer : A primary route involves hydrogenation of 2-(difluoromethoxy)-5-nitropyridine using palladium on carbon (Pd/C) in methanol, yielding the target compound . Microwave-assisted synthesis is also viable for analogous pyridin-3-amine derivatives, enabling rapid reaction times and improved efficiency . For intermediates, Suzuki-Miyaura cross-coupling with arylboronic acids (e.g., 2-chlorophenylboronic acid) followed by reduction has been reported, though yields may require optimization (e.g., 30–54% yields observed in similar systems) . To enhance yields, consider solvent selection (methanol or ethanol), catalyst loading (5–10% Pd/C), and reaction temperature (room temperature for hydrogenation).

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : NMR (400 MHz, CDCl) typically shows peaks for the difluoromethoxy group (δ 7.48, t, Hz) and aromatic protons (δ 8.20–6.72) .

- Mass Spectrometry : ESI+ m/z 160.12 ([M+H]) aligns with the molecular formula CHFNO .

- HPLC : Utilize reverse-phase chromatography with UV detection (λ = 254 nm) and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to assess purity. Related pyridine analogs have been analyzed using Pharmacopeial methods with relative retention time criteria .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, methanol) but has limited solubility in water. Predicted LogP (1.83) suggests moderate lipophilicity . For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (<1% DMSO to avoid cytotoxicity). Solubility in methanol facilitates catalytic reactions (e.g., hydrogenation) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

- Emergency Response : For accidental exposure, rinse skin/eyes with water (15 min), and seek medical attention if ingested (H300 hazard) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure or reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) studies can model the electron density distribution, HOMO-LUMO gaps, and reaction pathways. For example, the Colle-Salvetti correlation-energy formula adapted into density-functional theory has been used to predict molecular properties in similar heterocycles . Optimize molecular geometry using software like Gaussian or ORCA, and analyze frontier orbitals to identify nucleophilic/electrophilic sites for functionalization.

Q. What strategies address regioselectivity challenges during the synthesis of substituted pyridin-3-amine derivatives?

- Methodological Answer : Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) can be controlled by steric and electronic factors. For example, halogen positioning on pyridine rings (e.g., 2-chloro vs. 3-chloro) directs coupling to specific positions. Microwave-assisted conditions may enhance selectivity by accelerating kinetically favored pathways . For nitration or halogenation, use directing groups (e.g., –NH) to orient substituents .

Q. How should researchers resolve contradictions in synthetic yields or purity data across different methods?

- Methodological Answer :

- Yield Discrepancies : Compare reaction conditions (e.g., microwave vs. traditional heating, catalyst type). For example, microwave synthesis often improves yields by 10–20% compared to conventional methods .

- Purity Analysis : Use orthogonal techniques (HPLC, NMR) to identify impurities. Pharmacopeial guidelines recommend setting acceptance criteria for impurities (e.g., ≤0.15% for any single impurity) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Test stability in buffers (pH 1–13) via accelerated degradation studies. Related benzimidazole analogs degrade under acidic conditions, forming sulfone byproducts .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at –20°C for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.